5-乙基-1,3-二氢-2H-吲哚-2-酮

描述

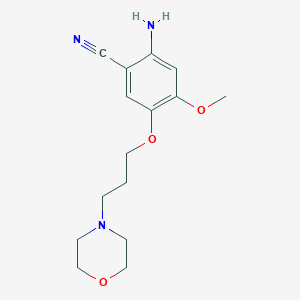

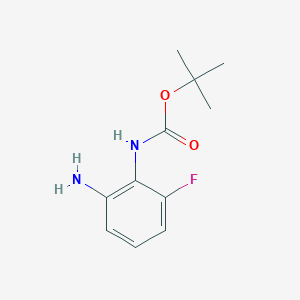

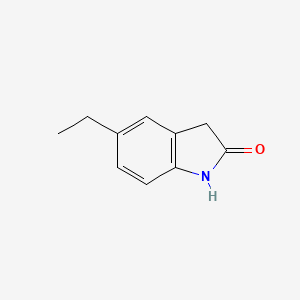

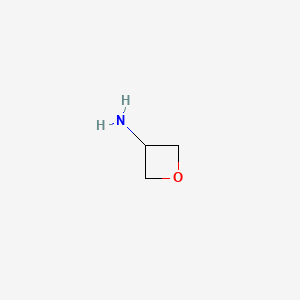

5-Ethyl-1,3-dihydro-2H-indol-2-one is a heterocyclic aromatic compound . It has a molecular weight of 161.2 . The IUPAC name for this compound is 5-ethyl-1,3-dihydro-2H-indol-2-one .

Molecular Structure Analysis

The molecular formula of 5-Ethyl-1,3-dihydro-2H-indol-2-one is C10H11NO . The InChI code for this compound is 1S/C10H11NO/c1-2-7-3-4-9-8(5-7)6-10(12)11-9/h3-6,11-12H,2H2,1H3 .科学研究应用

抗微生物和抗真菌应用

合成和生物活性: 已报道1,3-二氢-2H-吲哚-2-酮具有一系列生物活性,包括抗菌和抗真菌效果。值得注意的是,某些衍生物已经表现出对结核分枝杆菌H(37)Rv、大肠杆菌和铜绿假单胞菌等菌株的抑制活性。这些衍生物的合成,例如5-取代-3-[{5-(6-甲基-2-氧/硫代-4-苯基-1,2,3,4-四氢嘧啶-5-基)-1,3,4-噻二唑-2-基}亚胺]-1,3-二氢-2H-吲哚-2-酮,由于其潜在的生物动力学活性,一直是关注的焦点 (Akhaja & Raval, 2011)。

具有抗微生物特性的金属配合物: 钯和铂配合物与基于5-甲基1,3-二氢-3-[2-(苯基)乙烯基]-2H-吲哚-2-酮的配体显示出显著的抗微生物特性。这些配合物的合成、表征和研究其杀真菌和杀菌活性一直是一个感兴趣的课题,表明这类化合物在抗微生物应用中的潜力 (Biyala, Fahmi, & Singh, 2004)。

抗增殖和遗传毒性研究

- NIH筛选抗增殖特性: 美国国立卫生研究院(NIH)选择了从5-乙基-1,3-二氢-2H-吲哚-2-酮衍生的某些化合物,特别是6-氯-5-(2-取代-乙基)-1,3-二氢-2H-吲哚-2-酮,进行体外抗增殖筛选。这些化合物显示出令人印象深刻的生长抑制效果,并进一步分析了它们的抗增殖活性和遗传毒性,突显了它们在医学研究和癌症治疗研究中的潜力 (Meti et al., 2016)。

制药和化学合成应用

使用流动化学技术进行环保合成: 利用流动化学技术合成5-乙基-1,3-二氢-2H-吲哚-2-酮衍生物的潜力已经得到探索,以改善制药的合成路线。这种方法已被证明可以减少有害化学品的使用并提高效率,使其成为制药的生态友好合成中的重大进展 (Örkényi等,2017)。

二氢-1H-吲哚-4(5H)-酮的创新合成: 用于合成二氢-1H-吲哚-4(5H)-酮的无催化剂、三组分反应展示了一种简便高效的方法。这种方法符合群辅助纯化(GAP)化学原理,通过避免传统的纯化方法来简化合成过程,从而代表了化学合成领域的重大进展 (Wang & Shi, 2013)。

作用机制

Target of Action

5-Ethyl-1,3-dihydro-2H-indol-2-one, like other indole derivatives, is known to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, causing various changes that lead to their biological effects . The specific interactions and changes caused by 5-Ethyl-1,3-dihydro-2H-indol-2-one would depend on its specific targets.

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The specific pathways affected by 5-Ethyl-1,3-dihydro-2H-indol-2-one would depend on its specific targets and mode of action.

Result of Action

Given the broad spectrum of biological activities of indole derivatives , the effects of this compound could potentially be wide-ranging, depending on its specific targets and mode of action.

未来方向

生化分析

Biochemical Properties

5-Ethyl-1,3-dihydro-2H-indol-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) enzyme activity, which is involved in inflammatory processes . Additionally, 5-Ethyl-1,3-dihydro-2H-indol-2-one may interact with dopamine receptors, particularly D2 and D3 subtypes, influencing neurotransmission and potentially offering therapeutic benefits for neurological disorders .

Cellular Effects

The effects of 5-Ethyl-1,3-dihydro-2H-indol-2-one on various cell types and cellular processes are significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit cytotoxic effects on cancer cells, leading to apoptosis and inhibition of cell proliferation . Furthermore, 5-Ethyl-1,3-dihydro-2H-indol-2-one may modulate inflammatory responses by affecting the expression of pro-inflammatory cytokines .

Molecular Mechanism

At the molecular level, 5-Ethyl-1,3-dihydro-2H-indol-2-one exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with COX-2 results in the inhibition of prostaglandin synthesis, reducing inflammation . Additionally, 5-Ethyl-1,3-dihydro-2H-indol-2-one may influence gene expression by modulating transcription factors and signaling pathways involved in cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Ethyl-1,3-dihydro-2H-indol-2-one may change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their biological activity over extended periods, although factors such as light, temperature, and pH can influence their stability . Long-term exposure to 5-Ethyl-1,3-dihydro-2H-indol-2-one may result in sustained modulation of cellular processes, including inflammation and cell proliferation .

Dosage Effects in Animal Models

The effects of 5-Ethyl-1,3-dihydro-2H-indol-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . Higher doses can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

5-Ethyl-1,3-dihydro-2H-indol-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination. For example, the compound undergoes N-despropylation and hydroxylation, forming inactive metabolites . These metabolic processes are crucial for regulating the compound’s bioavailability and duration of action.

Transport and Distribution

The transport and distribution of 5-Ethyl-1,3-dihydro-2H-indol-2-one within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to cross cell membranes and accumulate in various tissues . Additionally, binding proteins may facilitate its transport to target sites, influencing its localization and accumulation within cells .

Subcellular Localization

5-Ethyl-1,3-dihydro-2H-indol-2-one exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been observed to localize in the mitochondria, where they can modulate mitochondrial function and induce apoptosis in cancer cells .

属性

IUPAC Name |

5-ethyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-7-3-4-9-8(5-7)6-10(12)11-9/h3-5H,2,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZOPWMHTMNDMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436220 | |

| Record name | 2H-Indol-2-one, 5-ethyl-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150560-61-5 | |

| Record name | 2H-Indol-2-one, 5-ethyl-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

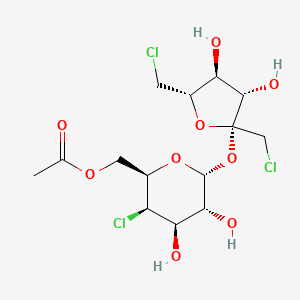

![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)